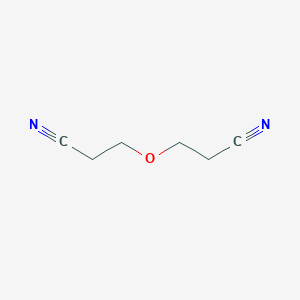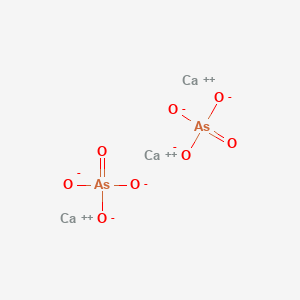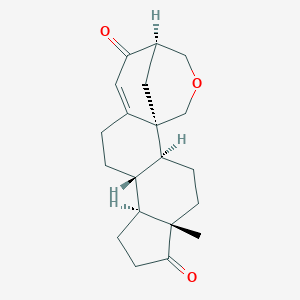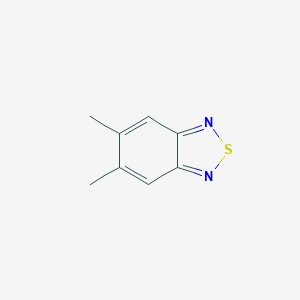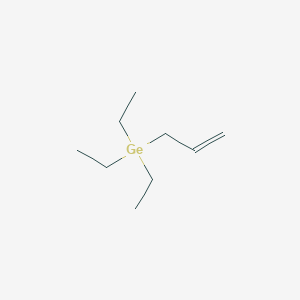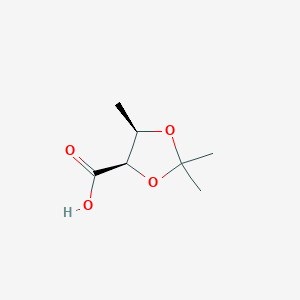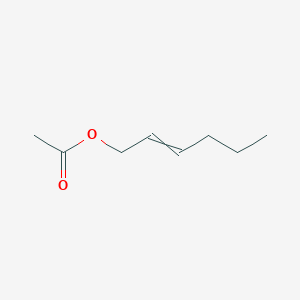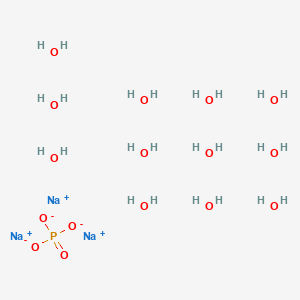![molecular formula C12H11N3 B154314 2,3-Dimethylimidazo[4,5-h]quinoline CAS No. 132476-03-0](/img/structure/B154314.png)
2,3-Dimethylimidazo[4,5-h]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylimidazo[4,5-h]quinoline is a heterocyclic aromatic amine, a class of compounds known for their formation during the high-temperature cooking of meats, poultry, and fish. These compounds have garnered significant attention due to their potential mutagenic and carcinogenic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylimidazo[4,5-h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of an iridium catalyst and visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions: 2,3-Dimethylimidazo[4,5-h]quinoline undergoes various chemical reactions, including:
Oxidation: The presence of methyl groups in the compound makes it susceptible to oxidation, forming corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the imidazoquinoline ring, potentially leading to the formation of dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated derivatives react with nucleophiles under basic conditions to form substituted products.
Major Products:
科学研究应用
2,3-Dimethylimidazo[4,5-h]quinoline has several scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of heterocyclic aromatic amines under different chemical conditions.
作用机制
The mechanism by which 2,3-Dimethylimidazo[4,5-h]quinoline exerts its effects involves metabolic activation to form reactive intermediates. These intermediates can bind to DNA, forming adducts that lead to mutations and potentially carcinogenesis . The primary molecular targets include DNA and various enzymes involved in metabolic activation, such as cytochrome P450 enzymes .
相似化合物的比较
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
- 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)
- 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)
Uniqueness: 2,3-Dimethylimidazo[4,5-h]quinoline is unique due to its specific structure and the presence of two methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different mutagenic and carcinogenic potentials, making it a valuable compound for comparative studies in toxicology and carcinogenesis .
属性
IUPAC Name |
2,3-dimethylimidazo[4,5-h]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-14-12-10(15(8)2)6-5-9-4-3-7-13-11(9)12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAUZGTGBWKAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
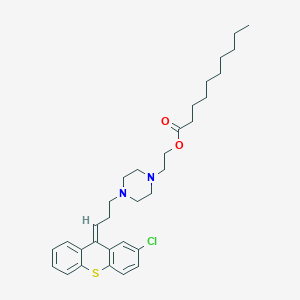
![2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B154233.png)

